5,8-Dioxaspiro[3.4]octan-6-ylmethanol
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Overview
Description
5,8-Dioxaspiro[3.4]octan-6-ylmethanol is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It features a spirocyclic structure with two oxygen atoms forming a dioxaspiro ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol typically involves the reaction of appropriate diols with formaldehyde under acidic conditions to form the spirocyclic ring . The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include methanol or ethanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.4]octan-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
5,8-Dioxaspiro[3.4]octan-6-ylmethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure allow it to participate in various chemical reactions, potentially affecting biological systems . detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dioxaspiro[3.4]octan-6-ylmethanol
- 5,8-Dioxaspiro[3.4]octane-6-methanol
Uniqueness
5,8-Dioxaspiro[3.4]octan-6-ylmethanol is unique due to its specific spirocyclic structure and the presence of two oxygen atoms in the ring, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
19837-63-9 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.4]octan-7-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-4-6-5-9-7(10-6)2-1-3-7/h6,8H,1-5H2 |
InChI Key |
ZEPWVYWPLDSCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)OCC(O2)CO |
Origin of Product |
United States |
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